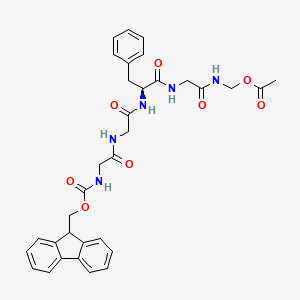

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H35N5O8 |

|---|---|

Molecular Weight |

629.7 g/mol |

IUPAC Name |

[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methyl acetate |

InChI |

InChI=1S/C33H35N5O8/c1-21(39)46-20-37-30(41)16-35-32(43)28(15-22-9-3-2-4-10-22)38-31(42)18-34-29(40)17-36-33(44)45-19-27-25-13-7-5-11-23(25)24-12-6-8-14-26(24)27/h2-14,27-28H,15-20H2,1H3,(H,34,40)(H,35,43)(H,36,44)(H,37,41)(H,38,42)/t28-/m0/s1 |

InChI Key |

XWQQDGZCBPDSMX-NDEPHWFRSA-N |

Isomeric SMILES |

CC(=O)OCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(=O)OCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmac Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS).[] Its unique chemical properties and the mild conditions required for its removal have revolutionized the synthesis of complex peptides, from research-grade compounds to therapeutic agents.[][2][3] This in-depth technical guide elucidates the multifaceted role of the Fmoc group, providing detailed experimental protocols, quantitative data, and a deep dive into the underlying chemical principles.

The Core Function: Temporary Protection of the α-Amino Group

The primary role of the Fmoc group in peptide synthesis is the reversible protection of the α-amino group of an amino acid.[4][5] This protection is crucial to prevent self-polymerization and to ensure that the peptide bond formation occurs in a controlled, stepwise manner, adding one amino acid at a time to the growing peptide chain.[2][3][6]

The Fmoc group is introduced onto the amino acid via reaction with Fmoc-Cl or Fmoc-OSu.[7] Its key advantage lies in its stability under a wide range of reaction conditions, including the acidic environment often used to cleave side-chain protecting groups, yet its facile removal under mild basic conditions.[8][9] This orthogonality is a cornerstone of the Fmoc/tBu strategy, where acid-labile tert-butyl (tBu) based groups are used for side-chain protection.[10][11]

The Deprotection Mechanism: A Base-Induced β-Elimination

The removal of the Fmoc group, a critical step in each cycle of peptide synthesis, proceeds via a base-catalyzed β-elimination mechanism.[10][12] A secondary amine, most commonly piperidine (B6355638) in dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system.[5][10] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound amino acid. The DBF molecule is subsequently scavenged by a second molecule of piperidine to form a stable adduct, preventing its reaction with the newly deprotected amine.[10]

The progress of the deprotection reaction can be conveniently monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct exhibits strong absorbance.[12] This feature is particularly advantageous for automated peptide synthesizers, allowing for precise control over the deprotection step.[]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow: A Cyclical Process

Solid-phase peptide synthesis using Fmoc chemistry follows a repetitive cycle of deprotection, washing, coupling, and washing. This process is carried out while the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration and washing.[2][4]

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the successful synthesis of long and complex peptides. High coupling yields, typically exceeding 99%, are achievable with modern coupling reagents.[]

| Parameter | Typical Value/Condition | Notes |

| Fmoc Deprotection Time | 3-20 minutes | Can be extended for difficult sequences or to ensure complete removal.[10][12] |

| Deprotection Reagent | 20-50% Piperidine in DMF | The most common reagent for Fmoc removal.[5][8] |

| Coupling Time | 30-120 minutes | Dependent on the amino acids being coupled and the activation method. |

| Coupling Efficiency | >99% | Crucial for the synthesis of long peptides.[] |

| Peptide Synthesis Success Rate | ~87% | For peptides of 8-25 amino acids in length, as determined by mass spectrometry analysis of crude products.[14] |

| Racemization (C-terminal Cys) | <5% with Piperazine/HOBt | A potential side reaction that can be minimized with specific reagent choices.[15] |

Key Experimental Protocols

Resin Swelling

Objective: To prepare the solid support for the first amino acid coupling.

Methodology:

-

Place the desired amount of resin (e.g., 2-chlorotrityl chloride resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides) in a reaction vessel.[4][16]

-

Add a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to the resin.[16]

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[16]

-

After swelling, wash the resin several times with the synthesis solvent (typically DMF) to remove any impurities.

First Amino Acid Loading (Example with 2-Chlorotrityl Chloride Resin)

Objective: To covalently attach the first Fmoc-protected amino acid to the resin.

Methodology:

-

Dissolve the first Fmoc-amino acid (2-4 equivalents relative to the resin loading capacity) in DCM.

-

Add a hindered base, such as diisopropylethylamine (DIPEA) (4-8 equivalents), to the amino acid solution.

-

Add the amino acid solution to the swelled resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any remaining reactive sites on the resin, add a small amount of methanol (B129727) and agitate for an additional 15-30 minutes.

-

Wash the resin extensively with DCM and DMF to remove excess reagents.

Standard Cycle of Fmoc-SPPS

Objective: To elongate the peptide chain by one amino acid.

Methodology:

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin-bound peptide.[4]

-

Agitate for a specified time (e.g., 2 x 10 minutes).

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF.[]

-

Add the activated amino acid solution to the resin.

-

Agitate for the required coupling time (e.g., 30-60 minutes).

-

-

Washing:

-

Wash the resin with DMF (e.g., 3-5 times) to remove excess activated amino acid and coupling by-products.

-

-

Repeat:

-

Return to the deprotection step to add the next amino acid.

-

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

Methodology:

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF and then with a more volatile solvent like DCM.

-

Dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive species generated during the cleavage of side-chain protecting groups.[2]

-

Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 1-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

Purify the peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry in peptide synthesis is due to several key advantages over the older Boc (tert-butoxycarbonyl) strategy:

-

Milder Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acids required for Boc deprotection, which can degrade sensitive peptide sequences.[3][4][8]

-

Orthogonality: The Fmoc/tBu strategy provides true orthogonality, as the Nα-protecting group is base-labile while the side-chain protecting groups are acid-labile.[10][11] This allows for selective deprotection and modification of the peptide on the solid support.[]

-

Automation-Friendly: The mild reaction conditions and the ability to monitor deprotection by UV absorbance make Fmoc chemistry highly suitable for automated peptide synthesis.[8][]

-

Compatibility with Modified Peptides: The gentle conditions are compatible with the synthesis of peptides containing post-translational modifications, such as phosphorylation and glycosylation.[3]

Potential Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially compromising the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a cyclic aspartimide intermediate under basic conditions. This can lead to racemization and the formation of β-aspartyl peptides.[15][17] The addition of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help to suppress this side reaction.[15][17]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is particularly problematic with proline as one of the first two residues.[17] The use of sterically hindered resins like 2-chlorotrityl chloride can mitigate this side reaction.[17]

-

Racemization: The activation of amino acids for coupling can lead to a loss of stereochemical integrity (racemization), especially for sensitive residues like histidine and cysteine.[] Careful selection of coupling reagents and conditions is crucial to minimize racemization.

-

Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete coupling and deprotection.[17] Strategies to overcome aggregation include the use of chaotropic salts, elevated temperatures, or special "difficult sequence" protocols.[17]

Conclusion

The Fmoc group has become an indispensable tool in the field of peptide synthesis. Its unique combination of stability and mild, orthogonal deprotection conditions has enabled the routine synthesis of increasingly complex and modified peptides. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to harness the full potential of Fmoc-based solid-phase peptide synthesis and to advance the frontiers of peptide science and therapeutics.

References

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. genscript.com [genscript.com]

- 6. youtube.com [youtube.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. lifetein.com [lifetein.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. biosynth.com [biosynth.com]

- 12. chempep.com [chempep.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ovid.com [ovid.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. peptide.com [peptide.com]

The Fmoc-Gly-Gly-Phe-Gly Peptide Linker: A Technical Guide to its Mechanism of Action in Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fmoc-Gly-Gly-Phe-Gly (Fmoc-GGFG) peptide linker, a critical component in the design of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs). We will explore its core mechanism of action, present available data on its performance, and provide detailed experimental protocols for its synthesis, conjugation, and evaluation.

Executive Summary

The Fmoc-GGFG linker is a protease-cleavable linker designed for the targeted delivery of cytotoxic payloads. Its tetrapeptide sequence, Gly-Gly-Phe-Gly, is engineered for high stability in systemic circulation and specific cleavage by lysosomal proteases, most notably Cathepsin L, which is often upregulated in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the conjugated drug by maximizing its concentration at the site of action and minimizing systemic toxicity. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a terminal protecting group, enabling controlled, site-specific conjugation during the manufacturing process. This guide will detail the enzymatic cleavage process, conjugation chemistry, and the methodologies required to assess the efficacy and stability of ADCs employing this advanced linker technology.

Core Mechanism of Action

The primary function of the GGFG peptide linker is to ensure that the cytotoxic payload remains attached to the antibody while in circulation and is efficiently released upon internalization into the target cancer cell. This process can be broken down into several key stages.

The ADC Journey and Payload Release:

-

Systemic Circulation: The ADC, featuring the GGFG linker, circulates in the bloodstream. The linker is designed to be stable at physiological pH and resistant to cleavage by plasma proteases, preventing premature release of the payload.

-

Tumor Targeting and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is engulfed by the cell membrane and transported into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in a variety of hydrolytic enzymes, including a family of proteases known as cathepsins.

-

Enzymatic Cleavage: Within the lysosome, the GGFG peptide sequence is recognized and cleaved by specific cathepsins. While Cathepsin B can cleave this sequence, studies indicate that Cathepsin L is significantly more efficient at this process.[1] The cleavage occurs at a specific peptide bond within the GGFG sequence, breaking the covalent link between the antibody and the payload.

-

Payload Activation and Cytotoxicity: Once liberated from the antibody and linker, the payload is free to exert its cytotoxic effect, such as inhibiting DNA replication or microtubule assembly, leading to apoptosis of the cancer cell.

Diagram of the ADC Mechanism of Action

Caption: Workflow of an ADC from circulation to payload release within a target cell.

Data Presentation: Linker Performance

Quantitative data on the kinetic parameters of GGFG cleavage by specific cathepsins are not widely available in public literature, likely due to the proprietary nature of this information in commercial drug development. However, qualitative and semi-quantitative descriptions provide a clear picture of its performance.

Table 1: Summary of Fmoc-GGFG Linker Performance Characteristics

| Parameter | Observation | Implication | Reference |

| Enzymatic Cleavage | |||

| Primary Enzyme | Cathepsin L | Cleavage is dependent on enzymes highly active in the lysosomal compartment. | [1] |

| Secondary Enzyme | Cathepsin B (minimal activity) | Shows specificity, as not all lysosomal proteases are equally effective. | [1] |

| Cleavage Rate | Nearly complete release of payload (DXd) within 72 hours by Cathepsin L. | Efficient payload release upon reaching the target lysosome. | [1] |

| Stability | |||

| Plasma Stability | Offers greater stability in the bloodstream compared to acid-cleavable or glutathione-cleavable linkers. | Minimizes off-target toxicity and ensures the ADC reaches the tumor intact. |

Note on Quantitative Kinetics: For comparative purposes, kinetic data for peptide linkers is typically presented as Michaelis-Menten parameters. A hypothetical table for GGFG would be structured as follows:

Table 2: Hypothetical Kinetic Parameters for GGFG Cleavage

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cathepsin L | GGFG-Payload | Data not available | Data not available | Data not available |

| Cathepsin B | GGFG-Payload | Data not available | Data not available | Data not available |

Researchers would determine these values experimentally to quantify and compare the efficiency of different linker-enzyme combinations.

Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and evaluation of the Fmoc-GGFG linker and its corresponding ADCs.

Synthesis of Fmoc-Gly-Gly-Phe-Gly-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of the tetrapeptide using Fmoc chemistry on a Wang resin, which yields a C-terminal carboxylic acid.

Diagram of the SPPS Workflow

References

The Cornerstone of Modern Peptide Drug Discovery: An In-depth Technical Guide to Fmoc-Protected Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic use of 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups in Solid-Phase Peptide Synthesis (SPPS) has become the dominant and indispensable methodology for the creation of peptides for research and therapeutic use. Its advantages over older techniques, primarily the milder reaction conditions, have enabled the synthesis of complex, modified, and long-chain peptides with high fidelity. This has profoundly impacted drug discovery, facilitating the development of peptide-based therapeutics, the creation of vast peptide libraries for high-throughput screening, and the synthesis of peptide-drug conjugates. This guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailed experimental protocols for key synthetic steps, quantitative data on synthesis efficiency, and illustrates its application in the context of a modern drug discovery workflow.

Introduction: Why Fmoc Chemistry Dominates

Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process by allowing reagents and by-products to be washed away after each step.[1][2][3] The choice of the temporary protecting group for the N-terminus of the amino acid is critical to the success of this process. The Fmoc group, introduced by Carpino and Han, offers a distinct advantage due to its base lability.[4] It is stable under the acidic conditions used to cleave the finished peptide from most resins and to deprotect side chains, but it is readily removed by a mild base, typically piperidine (B6355638).[5][6][7]

This "orthogonal" protection strategy is the cornerstone of the Fmoc/tBu (tert-Butyl) approach and provides several key advantages:

-

Milder Conditions: Fmoc deprotection with piperidine avoids the repetitive use of strong acids required by the older Boc-based strategy, preserving the integrity of acid-sensitive residues and modifications.[8][9]

-

Versatility: The mild conditions are compatible with a wide range of amino acid modifications, such as phosphorylation and glycosylation, which are often crucial for biological activity.[8]

-

Automation and High-Throughput Synthesis: The robust and cyclical nature of Fmoc-SPPS is highly amenable to automation, enabling the rapid synthesis of peptides and the construction of large peptide libraries.[1][10] These libraries are powerful tools for screening and identifying lead compounds in drug discovery.[11][12][13]

-

Real-Time Monitoring: The fluorenyl group has a strong UV absorbance, which can be used to monitor the completion of the deprotection step in real-time.[5]

Core Applications in Drug Discovery

Fmoc-protected peptides are central to several key activities in drug discovery:

-

Peptide Therapeutics: Many modern drugs are peptides or peptide derivatives synthesized using Fmoc chemistry. A prominent example includes GLP-1 receptor agonists used in the treatment of type 2 diabetes, which are manufactured via SPPS.[14][15][16][17]

-

Peptide Library Screening: Fmoc-SPPS is used to generate vast libraries of peptides that can be screened to identify "hits"—peptides that bind to a specific biological target.[18] This high-throughput screening approach is a cornerstone of modern lead discovery.[13][19]

-

Target Validation: Synthesized peptides can be used to probe biological systems, helping to validate the function of protein targets and their role in disease pathways.

-

Epitope Mapping: Overlapping peptide libraries are synthesized to map the specific binding sites (epitopes) of antibodies, which is crucial for vaccine development and diagnostics.[12][18]

-

Peptide-Drug Conjugates (PDCs): Peptides can be used as targeting moieties, guiding a conjugated cytotoxic drug to a specific cell type, such as a cancer cell. Fmoc chemistry allows for the precise synthesis of the peptide component.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical, as the overall yield decreases multiplicatively with each cycle. High coupling efficiency and deprotection rates are paramount for obtaining a high-purity final product.

| Parameter | Typical Value / Reagent | Description | Reference |

| Resin Loading Capacity | 0.3 - 0.8 mmol/g | The amount of the first amino acid that can be attached per gram of resin. | [20] |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | The standard reagent for rapid and complete Fmoc group removal. | [3][5] |

| Deprotection Time | 2 x (3-10 minutes) | A two-step deprotection is often used to ensure completeness. | [20] |

| Amino Acid Equivalents | 2.0 - 5.0 eq | The molar excess of the incoming amino acid relative to the resin loading. | [1][21] |

| Coupling Reagent | HBTU, HATU, HCTU, DIC | Aminium-based reagents like HBTU are common and highly efficient. | [1][9] |

| Coupling Time | 10 - 60 minutes | Time required for amide bond formation; can be monitored with a colorimetric test (e.g., Kaiser test). | [1][21] |

| Coupling Efficiency | >99% | The target efficiency for each coupling step to ensure high overall yield of the final peptide. | [4] |

| Cleavage Cocktail (Standard) | 95% TFA, 2.5% H₂O, 2.5% TIS | Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. Water (H₂O) and Triisopropylsilane (TIS) act as scavengers. | [9][22] |

| Cleavage Time | 1 - 4 hours | Dependent on the peptide sequence and the stability of its side-chain protecting groups. | [8][23] |

| Crude Purity (Post-Cleavage) | 70 - 95% | The purity of the peptide product before purification, typically assessed by RP-HPLC. | [24] |

| Final Purity (Post-HPLC) | >98% | The purity required for most therapeutic and advanced research applications. |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for manual Fmoc-SPPS. These represent standard procedures and may require optimization based on the specific peptide sequence.

Protocol 1: Resin Swelling and Preparation

Objective: To swell the solid-phase resin to allow for efficient diffusion of reagents.

-

Weigh the desired amount of resin (e.g., Rink Amide or Wang resin) and place it in a suitable reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin, ensuring the resin is fully covered (approx. 10 mL per gram of resin).[9]

-

Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[5]

-

After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Group Deprotection

Objective: To remove the N-terminal Fmoc protecting group to expose the free amine for the next coupling step.

-

To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[3][5]

-

Agitate the mixture at room temperature for 3 minutes, then drain the solution.[5]

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[5]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

Protocol 3: Amino Acid Coupling with HBTU

Objective: To activate the incoming Fmoc-amino acid and couple it to the N-terminal of the growing peptide chain.

-

In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents based on resin substitution) and an equivalent amount of HBTU in DMF.[1][25]

-

Add N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents) to the amino acid solution to act as a base. Agitate for 1-2 minutes to pre-activate the amino acid.[1][26]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 10-60 minutes.[1][21] The reaction can be monitored for completion using the Kaiser test, which detects free primary amines.

-

Once the reaction is complete (Kaiser test is negative), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 4: Peptide Cleavage and Precipitation

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

-

After the final coupling step, perform a final Fmoc deprotection (Protocol 2) to remove the N-terminal Fmoc group.

-

Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.[11]

-

Prepare a fresh cleavage cocktail in a well-ventilated fume hood. For most peptides, a standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) .[9][22]

-

Note: The composition of the cocktail must be adapted based on the peptide sequence. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, additional scavengers such as 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) are required.[22][23][27]

-

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[11]

-

Agitate the mixture at room temperature for 2-3 hours.[9]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[11]

-

Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet again with cold ether to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (typically by RP-HPLC) and analysis (e.g., Mass Spectrometry).[12]

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes in synthesis and biology. The following visualizations were created using the Graphviz DOT language.

The Fmoc-SPPS Cycle

This diagram illustrates the repetitive cycle of deprotection and coupling that forms the basis of Solid-Phase Peptide Synthesis using Fmoc chemistry.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. genscript.com [genscript.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. biorxiv.org [biorxiv.org]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. ajpamc.com [ajpamc.com]

- 25. rsc.org [rsc.org]

- 26. youtube.com [youtube.com]

- 27. peptide.com [peptide.com]

The Acetoxymethyl (AM) Group on Amides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetoxymethyl (AM) protecting group, with a specific focus on its function and application to amide functionalities. While the AM group is a well-established tool for masking carboxylic acids to enhance cell permeability, its use on amides is a more specialized application, primarily explored within the context of prodrug design. This document synthesizes available data, outlines relevant experimental considerations, and provides logical frameworks for the application of this protecting group in research and development.

Core Concepts: The Acetoxymethyl Protecting Group

The acetoxymethyl (AM) group is a type of acyloxymethyl group used to mask polar, ionizable functional groups, most notably carboxylic acids. The primary purpose of this chemical modification is to create a more lipophilic, uncharged molecule that can more readily permeate biological membranes, such as the cell membrane.[1]

The key to the AM group's utility lies in its cleavage mechanism. Once inside a cell, ubiquitous intracellular esterase enzymes recognize and hydrolyze the ester linkage of the AM group.[1][2] This initiates a cascade that results in the release of the original functional group, along with formaldehyde (B43269) and acetic acid as byproducts. This intracellular cleavage effectively "traps" the now-charged, less permeable molecule inside the cell, allowing it to exert its biological effect.[2]

The AM Group on Amide and Sulfonamide Nitrogen: A Prodrug Strategy

While less common than its application on carboxylic acids, the acetoxymethyl group can be placed on the nitrogen of an amide or a sulfonamide. In this context, it primarily serves as a bioreversible prodrug moiety. Amide- and sulfonamide-containing drugs often possess therapeutic potential but may be limited by poor membrane permeability or susceptibility to enzymatic degradation.[3][4]

The N-acetoxymethyl modification converts the secondary amide or sulfonamide into a tertiary derivative, which can alter its physicochemical properties. The intended mechanism of action remains enzymatic cleavage to regenerate the parent drug at the site of action.

N-Acyloxymethylsulfonamides: A Case Study

Research into N-acyloxymethylsulfonamides provides the most direct insight into the behavior of AM-protected amide-like structures. These derivatives have been synthesized and evaluated as potential prodrugs for agents containing a secondary sulfonamide group.[4] Key findings from these studies are summarized below.

Data Presentation: Stability and Hydrolysis of N-Acyloxymethylsulfonamides

| Compound Class | Medium | Stability/Half-Life (t½) | Cleavage Products | Enzymatic Contribution |

| Tertiary N-Acyloxymethylsulfonamides | pH 7.4 Phosphate Buffer | Slow hydrolysis; t½ from 20 hours to 30 days.[4] | Parent Sulfonamide | N/A (Chemical Hydrolysis) |

| Tertiary N-Acyloxymethylsulfonamides | Human Plasma | Rapid hydrolysis; t½ from 0.2 to 2.0 minutes.[4] | Parent Sulfonamide | Plasma Cholinesterase[4] |

This data highlights the desirable prodrug characteristic of high stability in aqueous solution (e.g., during storage or in extracellular fluids) combined with rapid enzymatic activation in plasma.

Logical and Experimental Workflows

The successful application of an N-acetoxymethyl strategy involves a logical progression from synthesis to functional evaluation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of an N-AM-protected amide prodrug.

Caption: General workflow for N-AM amide prodrug development.

Proposed Mechanism of Enzymatic Cleavage

The enzymatic cleavage of an N-acetoxymethyl amide is believed to proceed through a mechanism analogous to that of AM esters. An esterase enzyme hydrolyzes the acetate (B1210297) ester, generating an unstable N-hydroxymethyl intermediate. This intermediate then rapidly decomposes to release the parent amide and formaldehyde.

Caption: Proposed enzymatic cleavage of an N-acetoxymethyl amide.

Experimental Protocols

Detailed experimental protocols for the N-acetoxymethylation of amides are not widely published. The following protocols are proposed based on established chemical principles for amide alkylation and synthesis of related compounds like N-acyloxymethylsulfonamides.[4]

Protocol 1: Synthesis of N-(Acetoxymethyl)amide (Hypothetical)

Objective: To introduce an acetoxymethyl group onto a secondary amide nitrogen.

Materials:

-

Parent amide (1.0 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 equiv)

-

Chloromethyl acetate or Bromomethyl acetate (1.2 equiv)

-

Inert gas (Argon or Nitrogen)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolve the parent amide in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the resulting amide anion solution back to 0 °C.

-

Add the chloromethyl acetate or bromomethyl acetate dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

-

Dilute with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica (B1680970) gel, using a hexane/ethyl acetate gradient).

Protocol 2: Evaluation of Stability in Human Plasma

Objective: To determine the rate of cleavage of an N-(acetoxymethyl)amide in a biologically relevant matrix.

Materials:

-

N-(acetoxymethyl)amide test compound

-

Human plasma (frozen, from a commercial supplier)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade), containing a suitable internal standard

-

Thermostatic water bath (37 °C)

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare a stock solution of the test compound in a minimal amount of DMSO or acetonitrile (e.g., 10 mM).

-

Thaw the human plasma in a 37 °C water bath.

-

In a series of microcentrifuge tubes, pre-warm an aliquot of plasma (e.g., 495 µL) at 37 °C for 5 minutes.

-

To initiate the reaction (t=0), add a small volume of the test compound stock solution (e.g., 5 µL) to the plasma to achieve the desired final concentration (e.g., 100 µM). Vortex briefly.

-

At designated time points (e.g., 0, 1, 2, 5, 10, 30, 60 minutes), take an aliquot of the reaction mixture (e.g., 50 µL).

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a larger volume of ice-cold acetonitrile with the internal standard (e.g., 150 µL). This will precipitate plasma proteins.

-

Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial.

-

Analyze the samples by a validated HPLC method to quantify the disappearance of the parent compound and the appearance of the cleaved amide.

-

Calculate the half-life (t½) by plotting the natural logarithm of the remaining prodrug concentration against time.

Limitations and Considerations

-

Extracellular Hydrolysis: A significant challenge for AM-based prodrugs is their susceptibility to cleavage by extracellular esterases, particularly in plasma.[2][5] This can lead to premature release of the drug before it reaches the target cells, potentially reducing efficacy and increasing systemic exposure.[5]

-

Formaldehyde Release: The cleavage of the AM group releases one equivalent of formaldehyde, a known cytotoxic agent. While the concentrations generated from therapeutic doses are generally low, this must be a consideration in the safety and toxicology assessment of any AM-based prodrug candidate.

-

Amide Stability: The amide bond itself is generally robust. However, studies on N-hydroxymethylated peptide amides have shown that such modifications can, in some contexts, accelerate the cleavage of the amide bond itself, suggesting that the stability of the entire system should be carefully evaluated.[3]

Conclusion

The acetoxymethyl protecting group represents a potentially valuable, albeit underutilized, strategy for the prodrug modification of amide- and sulfonamide-containing molecules. By masking the N-H bond, it can enhance lipophilicity and facilitate membrane transport. The core principle of intracellular enzymatic activation by esterases is well-established. However, researchers and drug developers must contend with the significant challenge of premature extracellular hydrolysis. Future work in this area may focus on designing sterically hindered or electronically modified AM analogues that are more resistant to plasma esterases while remaining substrates for intracellular enzymes. Careful in vitro evaluation of stability, permeability, and enzymatic activation is critical for the successful development of N-(acetoxymethyl)amide prodrugs.

References

- 1. Primary amide synthesis by amide cleavage [organic-chemistry.org]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Prodrugs of peptides. 13. Stabilization of peptide amides against alpha-chymotrypsin by the prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

solubility and stability of Fmoc-tetrapeptide amides

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-Tetrapeptide Amides

Introduction

Fluorenylmethyloxycarbonyl (Fmoc)-protected tetrapeptide amides are crucial intermediates in solid-phase peptide synthesis (SPPS) and are increasingly investigated for their potential as therapeutic agents and in the development of novel biomaterials. Their physicochemical properties, particularly solubility and stability, are critical parameters that influence their handling during synthesis, purification, storage, and ultimately, their biological activity and formulation potential. This technical guide provides a comprehensive overview of the factors governing the , along with detailed experimental protocols for their assessment. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Solubility of Fmoc-Tetrapeptide Amides

The solubility of an Fmoc-tetrapeptide amide is a complex property influenced by a multitude of factors, ranging from the constituent amino acid sequence to the nature of the solvent and the surrounding environmental conditions. Achieving adequate solubility is often a prerequisite for successful purification, characterization, and application.

Factors Influencing Solubility

The solubility of these compounds is dictated by a delicate balance of intermolecular forces between the peptide molecules and between the peptide and the solvent molecules. Key factors include:

-

Amino Acid Composition: The hydrophobicity and charge of the amino acid side chains play a pivotal role. Peptides rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe) tend to have lower solubility in aqueous solutions but higher solubility in organic solvents. Conversely, the presence of charged (e.g., Asp, Glu, Lys, Arg) or polar (e.g., Ser, Thr, Asn, Gln) residues generally enhances aqueous solubility.

-

Peptide Sequence: The specific arrangement of amino acids can lead to the formation of secondary structures, such as β-sheets, which can promote intermolecular aggregation and reduce solubility.

-

Fmoc Group: The bulky and hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus significantly contributes to the overall hydrophobicity of the molecule, often decreasing its solubility in aqueous media while enhancing it in organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

-

Solvent System: The choice of solvent is critical. Polar aprotic solvents like DMF, NMP, and dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve Fmoc-peptides due to their ability to disrupt hydrogen bonding and solvate both polar and nonpolar regions of the molecule.[1] In aqueous systems, solubility is highly dependent on pH and the presence of co-solvents or solubilizing agents.

-

pH and Ionic Strength: For peptides with ionizable side chains, the pH of the solution determines their net charge. Solubility is often at a minimum at the isoelectric point (pI) where the net charge is zero. Adjusting the pH away from the pI can increase solubility by promoting electrostatic repulsion between molecules.[2][3] The ionic strength of the solution can also influence solubility through effects on the activity of water and ion pairing.

-

Temperature: Temperature can have a variable effect on solubility. For some compounds, solubility increases with temperature, while for others, particularly those that aggregate via hydrophobic interactions, an increase in temperature can sometimes decrease solubility.

Caption: Key factors influencing the .

Quantitative Solubility Data

Quantitative solubility data for specific Fmoc-tetrapeptide amides is not extensively tabulated in publicly available literature. Solubility is highly sequence-dependent and is often determined empirically. However, general solubility guidelines for Fmoc-protected amino acids and peptides can provide a starting point.

| Compound/Class | Solvent | Solubility | Reference |

| Fmoc-Amino Acids (General) | DMF, NMP | Generally high (>0.4 M) | [4] |

| Fmoc-Amino Acids (General) | DMSO | Generally high | [5] |

| Fmoc-Amino Acids (General) | 2-Methyltetrahydrofuran | Good (most >0.2 M) | [6] |

| Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.87 mM) | [7] |

| Fmoc-Val-Ala-OH | DMSO | ≥ 100 mg/mL (243.63 mM) | [8] |

| Hydrophobic Peptides | Organic Solvents (e.g., DMSO, Acetonitrile) | Generally soluble | [9] |

| Charged Peptides | Aqueous Buffers (pH adjusted) | Generally soluble | [2][3] |

Note: The solubility of Fmoc-tetrapeptide amides will be highly dependent on their specific amino acid sequence. The data for the dipeptide and the modified tetrapeptide provide an indication of the potential solubility ranges.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of an Fmoc-tetrapeptide amide.

Materials:

-

Fmoc-tetrapeptide amide (lyophilized powder)

-

Solvents of interest (e.g., water, phosphate-buffered saline (PBS), DMF, DMSO, acetonitrile)

-

Vortex mixer

-

Sonicator

-

Microcentrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a small amount (e.g., 1-5 mg) of the lyophilized Fmoc-tetrapeptide amide.

-

Prepare saturated solutions by adding a small, precise volume of the desired solvent to the peptide.

-

-

Equilibration:

-

Vortex the mixture vigorously for 2-3 minutes.

-

Sonicate the mixture for 10-15 minutes to aid dissolution.[3]

-

Allow the solution to equilibrate at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.[9]

-

-

Quantification of Solubilized Peptide:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Inject a known volume of the diluted sample onto a calibrated HPLC system.

-

Determine the concentration of the peptide in the supernatant by comparing the peak area to a standard curve prepared with known concentrations of the Fmoc-tetrapeptide amide.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or M based on the determined concentration and the dilution factor.

-

Stability of Fmoc-Tetrapeptide Amides

The chemical stability of Fmoc-tetrapeptide amides is a critical attribute, particularly for therapeutic applications and for ensuring the integrity of the molecule during storage and handling. Degradation can lead to the formation of impurities, loss of activity, and potential immunogenicity.

Factors Influencing Stability

Several factors can influence the stability of these molecules:

-

pH: Peptide bonds are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally at a minimum in the pH range of 4-6. Specific side chains can also undergo pH-dependent degradation.

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storage at low temperatures (-20 °C or -80 °C) is typically recommended to minimize degradation.[10]

-

Amino Acid Sequence: The presence of certain amino acid residues can predispose the peptide to specific degradation pathways. For example, sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation.[11]

-

Oxidation: Residues such as methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, which can be catalyzed by light, metal ions, or the presence of oxidizing agents.

-

Deamidation: The side-chain amides of asparagine and glutamine can undergo hydrolysis to form the corresponding carboxylic acids. This is a common degradation pathway, particularly at neutral or basic pH.

-

Racemization: The chiral integrity of amino acids can be compromised, especially under basic conditions, leading to the formation of D-amino acid isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. jpt.com [jpt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

A Technical Guide to the Synthesis and Application of an Exatecan Derivative Utilizing the Fmoc-GGFG Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and application of a potent exatecan (B1662903) derivative for the development of antibody-drug conjugates (ADCs). The core of this approach lies in the use of a specific tetrapeptide linker, Fmoc-GGFG-NH-CH2-O-CO-CH3, designed for controlled release of the cytotoxic payload within the tumor microenvironment. This document provides a comprehensive overview of the synthesis of the drug-linker conjugate, its mechanism of action, and the experimental workflows for its evaluation, supported by quantitative data and detailed protocols.

Introduction: The Role of Peptide Linkers in Advanced ADCs

Antibody-drug conjugates represent a revolutionary class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody to the payload is a critical component, dictating the stability, efficacy, and safety of the ADC. Peptide linkers, such as the Gly-Gly-Phe-Gly (GGFG) sequence, are designed to be stable in systemic circulation but are susceptible to cleavage by specific enzymes, like cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[1] This enzymatic cleavage ensures the targeted release of the cytotoxic drug at the tumor site, thereby minimizing off-target toxicity.[2]

The GGFG tetrapeptide linker has been successfully employed in ADC development due to its favorable cleavage kinetics and stability.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in the solid-phase synthesis of this peptide linker. This guide focuses on a derivative of this linker, Fmoc-GGFG-NH-CH2-O-CO-CH3, and its conjugation to an exatecan derivative, a potent topoisomerase I inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative data for exatecan and related ADC constructs, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Compound/ADC | Cell Line | HER2 Expression | IC50 (nM) | Reference |

| Exatecan | SK-BR-3 | High | Subnanomolar | [4] |

| Exatecan | MDA-MB-468 | Negative | Subnanomolar | [4] |

| IgG(8)-EXA (Exatecan ADC, DAR~8) | SK-BR-3 | High | 0.41 ± 0.05 | [4] |

| Mb(4)-EXA (Exatecan ADC, DAR~4) | SK-BR-3 | High | 9.36 ± 0.62 | [4] |

| Db(4)-EXA (Exatecan ADC, DAR~4) | SK-BR-3 | High | 14.69 ± 6.57 | [4] |

| T-DXd (Trastuzumab Deruxtecan) | SK-BR-3 | High | 0.04 ± 0.01 | [4] |

| Irrelevant IgG-Exatecan Conjugate | SK-BR-3 | High | > 30 | [4] |

| Irrelevant IgG-Exatecan Conjugate | MDA-MB-468 | Negative | > 30 | [4] |

| Tra-Exa-PSAR10 | SKBR-3 | High | 0.18 ± 0.04 | [5] |

| Tra-Exa-PSAR10 | NCI-N87 | High | 0.20 ± 0.05 | [5] |

| Tra-Exa-PSAR10 | MDA-MB-453 | Medium | 0.20 ± 0.10 | [5] |

| Tra-Exa-PSAR10 | BT-474 | Medium | 0.9 ± 0.4 | [5] |

| Tra-Exa-PSAR10 | MDA-MB-361 | Low | 2.0 ± 0.8 | [5] |

| Tra-Exa-PSAR10 | MCF-7 | Negative | > 10 | [5] |

Table 2: Topoisomerase I Inhibitory Activity of Exatecan

| Compound | Assay | IC50 | Reference |

| Exatecan | Topoisomerase I Inhibition | 0.975 µg/mL (2.2 µM) | [6][7] |

Table 3: In Vivo Antitumor Activity of Exatecan

| Cancer Model | Treatment | Dosage | Outcome | Reference |

| MIA-PaCa-2 early-stage model | Exatecan Mesylate (i.v.) | 15, 25 mg/kg | High inhibition of primary tumor growth | [6][7] |

| BxPC-3 early-stage model | Exatecan Mesylate (i.v.) | 15, 25 mg/kg | High inhibition of primary tumor growth | [6][7] |

| BxPC-3 late-stage cancer model | Exatecan Mesylate (i.v.) | 15, 25 mg/kg | Significant suppression of lymphatic metastasis and complete elimination of lung metastasis | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the Fmoc-GGFG-NH-CH2-O-CO-CH3 linker, its conjugation to an exatecan derivative, and the subsequent creation and evaluation of the ADC.

Synthesis of Fmoc-GGFG-NH-CH2-O-CO-CH3 Linker

This protocol describes the synthesis of the tetrapeptide linker using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Coupling agents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Reagents for cleavage and modification: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water, 2-(Aminomethyl)oxirane, Acetic anhydride (B1165640).

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the glycine (B1666218) on the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Phenylalanine): Dissolve Fmoc-Phe-OH, HCTU, and DIPEA in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps sequentially for the next two glycine residues.

-

Cleavage from Resin: After the final Fmoc deprotection, cleave the tetrapeptide from the resin using a mixture of TFA, TIS, and water.

-

Purification: Precipitate the cleaved peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Modification of the C-terminus: React the purified GGFG-OH peptide with 2-(aminomethyl)oxirane followed by acetic anhydride to obtain GGFG-NH-CH2-O-CO-CH3.

-

N-terminal Fmoc Protection: React the modified tetrapeptide with Fmoc-OSu to protect the N-terminal amine, yielding the final product: Fmoc-GGFG-NH-CH2-O-CO-CH3.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.

Conjugation of Exatecan Derivative to the Linker

This protocol outlines the conjugation of an exatecan derivative to the synthesized linker.

Materials:

-

Fmoc-GGFG-NH-CH2-O-CO-CH3

-

Exatecan derivative with a reactive amine group

-

Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA

-

Anhydrous solvent: DMF

Procedure:

-

Activation of the Linker: Dissolve Fmoc-GGFG-NH-CH2-O-CO-CH3, HBTU, and HOBt in anhydrous DMF.

-

Conjugation Reaction: Add the exatecan derivative and DIPEA to the activated linker solution. Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.

-

Purification: Purify the resulting drug-linker conjugate using preparative RP-HPLC.

-

Characterization: Confirm the structure and purity of the Fmoc-GGFG-exatecan conjugate by LC-MS and NMR spectroscopy.

Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Fmoc-GGFG-exatecan conjugate with a maleimide (B117702) group (requires modification of the linker)

-

Quenching agent: N-acetylcysteine

-

Purification method: Size-exclusion chromatography (SEC)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP at 37°C for 1-2 hours.[5]

-

Drug-Linker Conjugation: Add the maleimide-functionalized Fmoc-GGFG-exatecan conjugate to the reduced antibody solution. React at room temperature for 1-2 hours.[5]

-

Quenching: Stop the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.[5]

-

Purification: Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography.[5]

-

Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HER2-positive and HER2-negative)

-

Cell culture medium and supplements

-

96-well plates

-

ADC and control antibodies

-

Cell viability reagent (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a defined period (e.g., 72-120 hours).

-

Viability Assessment: Measure cell viability using a suitable assay. For MTT, measure the absorbance of the formazan (B1609692) product. For CellTiter-Glo, measure luminescence.

-

Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental processes are provided below using Graphviz (DOT language).

Caption: Mechanism of action of Exatecan as a Topoisomerase I inhibitor.

Caption: General experimental workflow for Exatecan ADC development.

Caption: Logical relationship of the components of an Exatecan ADC.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the C-terminally modified tetrapeptide, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3. The synthesis is strategically divided into two main stages: the solid-phase peptide synthesis (SPPS) of the core peptide amide, Fmoc-Gly-Gly-Phe-Gly-NH2, followed by a two-step post-cleavage modification in solution to introduce the N-acetoxymethyl group. This methodology offers a robust and accessible route for obtaining this specifically functionalized peptide, which can be valuable in various research and drug development applications, such as a linker in antibody-drug conjugates.

Introduction

The targeted peptide, this compound, incorporates a tetrapeptide sequence commonly found in biochemical probes and linkers, protected at the N-terminus by a base-labile Fmoc group and uniquely modified at the C-terminus with an N-acetoxymethyl amide. This C-terminal modification can influence the peptide's solubility, stability, and pharmacokinetic properties. The synthetic approach detailed herein employs the well-established Fmoc-based solid-phase peptide synthesis for the efficient assembly of the peptide backbone. Subsequent to cleavage from the solid support, the terminal amide is functionalized through N-hydroxymethylation with formaldehyde (B43269), followed by acetylation to yield the final product.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide MBHA resin (100-200 mesh) | Various Commercial | Peptide Synthesis Grade |

| Fmoc-Gly-OH | Various Commercial | Peptide Synthesis Grade |

| Fmoc-Phe-OH | Various Commercial | Peptide Synthesis Grade |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Various Commercial | Peptide Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Various Commercial | Peptide Synthesis Grade |

| Piperidine (B6355638) | Various Commercial | ACS Reagent Grade |

| N,N-Dimethylformamide (DMF) | Various Commercial | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Various Commercial | ACS Reagent Grade |

| Trifluoroacetic acid (TFA) | Various Commercial | Reagent Grade |

| Triisopropylsilane (TIS) | Various Commercial | Reagent Grade |

| Formaldehyde (37% in H2O) | Various Commercial | ACS Reagent Grade |

| Acetic Anhydride (B1165640) | Various Commercial | ACS Reagent Grade |

| Pyridine (B92270) | Various Commercial | Anhydrous |

| Diethyl ether | Various Commercial | Anhydrous |

| Acetonitrile (ACN) | Various Commercial | HPLC Grade |

| Water | In-house | Deionized, HPLC Grade |

Experimental Protocols

Part 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-NH2

This part of the protocol is based on standard manual Fmoc-SPPS procedures.[1][2]

1.1 Resin Preparation and Swelling

-

Place Rink Amide MBHA resin (0.1 mmol scale) in a fritted syringe reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with occasional agitation.

-

Drain the DMF.

1.2 First Amino Acid Coupling (Fmoc-Gly-OH)

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes).

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result, yellow beads, indicates a complete reaction).

1.3 Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH)

-

Repeat the Fmoc deprotection and coupling steps as described in section 1.2 for each subsequent amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, and finally Fmoc-Gly-OH.

1.4 Cleavage and Deprotection

-

After the final coupling, wash the peptide-resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times), then dry under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude Fmoc-Gly-Gly-Phe-Gly-NH2 pellet under vacuum.

1.5 Purification of Fmoc-Gly-Gly-Phe-Gly-NH2

-

Dissolve the crude peptide in a minimal amount of DMF or DMSO.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide.

-

Lyophilize the pure fractions to obtain Fmoc-Gly-Gly-Phe-Gly-NH2 as a white powder.

Part 2: Post-Cleavage Modification

2.1 N-Hydroxymethylation of Fmoc-Gly-Gly-Phe-Gly-NH2

-

Dissolve the purified and lyophilized Fmoc-Gly-Gly-Phe-Gly-NH2 (1 eq.) in a suitable solvent such as a mixture of water and a co-solvent like acetonitrile.

-

Add an excess of aqueous formaldehyde solution (e.g., 10 equivalents of 37% formaldehyde).[3][4]

-

The reaction can be performed at room temperature and monitored by LC-MS for the formation of the N-hydroxymethylated product (mass increase of 14 Da). The reaction of formaldehyde with peptide amides can be slow, so the reaction may need to run for several hours to overnight.[2]

-

Upon completion, the excess formaldehyde and solvent can be removed under reduced pressure. The crude product may be purified by RP-HPLC if necessary.

2.2 Acetylation of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-OH

-

Dissolve the N-hydroxymethylated peptide (1 eq.) in an anhydrous solvent such as DCM or DMF.

-

Add an excess of acetic anhydride (e.g., 10 eq.) and a base such as pyridine or DIPEA (e.g., 10 eq.).[5][6]

-

Stir the reaction at room temperature and monitor its progress by LC-MS for the formation of the final product (mass increase of 42 Da).

-

Once the reaction is complete, quench any remaining acetic anhydride with a small amount of water.

-

Remove the solvent under reduced pressure.

2.3 Final Purification

-

Dissolve the crude this compound in a minimal amount of DMF or DMSO.

-

Purify the final product by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure product.

-

Lyophilize the pure fractions to obtain the final this compound as a white, fluffy powder.

Quantitative Data

Table 1: Reagents for Solid-Phase Synthesis (0.1 mmol scale)

| Step | Reagent | Equivalents | Amount |

| Resin | Rink Amide MBHA | 1 | 0.1 mmol |

| Amino Acid Coupling | Fmoc-Amino Acid | 3 | 0.3 mmol |

| HBTU | 2.9 | 0.29 mmol | |

| DIPEA | 6 | 0.6 mmol | |

| Fmoc Deprotection | 20% Piperidine/DMF | - | 2 x 5 mL |

| Cleavage | TFA/TIS/Water (95:2.5:2.5) | - | 10 mL/g resin |

Table 2: Expected Yields and Purity

| Step | Expected Yield | Expected Purity (Crude) |

| SPPS (Crude Peptide) | 70-90% | 60-80% |

| HPLC Purification of Peptide Amide | 50-70% | >95% |

| N-Hydroxymethylation (Crude) | 40-60% | Variable |

| Acetylation (Crude) | 80-95% | Variable |

| Final HPLC Purification | 50-70% | >98% |

Note: Yields are estimates and can vary based on the efficiency of each step and handling losses.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the synthetic strategy.

References

- 1. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ionsource.com [ionsource.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-GGFG

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide Fmoc-Gly-Gly-Phe-Gly (Fmoc-GGFG) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol is intended for researchers, scientists, and professionals in drug development familiar with peptide synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support.[1][2][3][4] The Fmoc/tBu strategy is a widely adopted approach due to its mild reaction conditions.[3][5] This protocol details the manual synthesis of the tetrapeptide Fmoc-GGFG, a sequence that can serve as a building block in the synthesis of larger peptides or as a standalone molecule for research purposes. The synthesis involves the sequential addition of Fmoc-protected amino acids to a resin, starting from the C-terminal glycine.[3][6]

Experimental Protocol

This protocol outlines the synthesis of Fmoc-GGFG on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. If a C-terminal carboxylic acid is desired, a Wang resin should be used.[7][8]

2.1. Materials and Reagents

-

Rink Amide MBHA resin (or pre-loaded Fmoc-Gly-Wang resin)

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, cold

-

Acetonitrile (B52724) (ACN), HPLC grade

2.2. Synthesis Workflow

The synthesis of Fmoc-GGFG follows a cyclical process of deprotection and coupling for each amino acid, followed by a final cleavage and purification step.

Diagram: Solid-Phase Peptide Synthesis Workflow for Fmoc-GGFG

Caption: Workflow for the solid-phase synthesis of Fmoc-GGFG.

2.3. Step-by-Step Protocol

2.3.1. Resin Preparation (Loading of the First Amino Acid)

If not using a pre-loaded resin, the first amino acid (Fmoc-Gly-OH) must be coupled to the Rink Amide resin.

-

Resin Swelling: Swell the Rink Amide resin in DMF (approximately 10 mL per gram of resin) for 1-2 hours in a reaction vessel.[9][10]

-

Fmoc Deprotection of Resin: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and then repeat the treatment for 10-20 minutes to remove the Fmoc protecting group from the resin.[7][10][11]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

-

Coupling of Fmoc-Gly-OH:

-

Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

2.3.2. Elongation of the Peptide Chain

This cycle is repeated for the subsequent amino acids: Fmoc-Phe-OH, and Fmoc-Gly-OH.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10-20 minutes.[7][8][10]

-

Washing: Wash the resin thoroughly with DMF (5-7 times).[10]

-

Amino Acid Coupling:

-

Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Repeat: Repeat steps 1-4 for each subsequent amino acid in the sequence.

2.3.3. Final Fmoc Group

After coupling the final glycine, the N-terminal Fmoc group is left on, as the desired product is Fmoc-GGFG.

2.4. Cleavage and Deprotection

-

Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.[10]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.[8][10]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir the mixture at room temperature for 2-3 hours.[8][10][12]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (8-10 times the volume of the filtrate).[13]

-

Peptide Collection: Centrifuge the ether mixture to pellet the precipitated peptide. Wash the crude peptide with cold ether.[13]

2.5. Purification and Analysis

-

Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][14][15]

-

Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical HPLC.[6]

Quantitative Data Summary

The following table summarizes the molar equivalents of reagents used in the synthesis protocol. The scale of the synthesis can be adjusted by varying the amount of starting resin.

| Reagent/Component | Molar Equivalents (relative to resin loading) | Purpose |

| Rink Amide Resin | 1 | Solid support for peptide synthesis, yields C-terminal amide.[7] |

| Fmoc-Amino Acids | 3 | Building blocks for the peptide chain.[10] |

| HBTU | 2.9 | Coupling agent to activate the carboxylic acid of the amino acid.[10] |

| HOBt | 3 | Additive to suppress racemization and improve coupling efficiency.[10] |

| DIPEA | 6 | Base for the activation of amino acids and in situ neutralization.[2][10] |

| Piperidine | 20% (v/v) in DMF | Reagent for the removal of the Fmoc protecting group.[7][8] |

| TFA | 95% (v/v) in cleavage cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups.[8][10] |

| TIS | 2.5% (v/v) in cleavage cocktail | Scavenger to prevent side reactions during cleavage.[10] |

| Water | 2.5% (v/v) in cleavage cocktail | Scavenger and aids in peptide solubility.[10] |

Concluding Remarks

This protocol provides a comprehensive guide for the synthesis of Fmoc-GGFG using manual solid-phase peptide synthesis. The success of the synthesis relies on the use of high-quality reagents, careful execution of each step, and appropriate analytical techniques for purification and characterization. The provided workflow diagram and quantitative data table serve as quick references for the experimental procedure.

References

- 1. agilent.com [agilent.com]

- 2. peptide.com [peptide.com]

- 3. lifetein.com [lifetein.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. peptide.com [peptide.com]

- 14. chromacademy.com [chromacademy.com]

- 15. agilent.com [agilent.com]

Application Notes and Protocols for Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs utilize a monoclonal antibody to specifically bind to target antigens on cancer cells and deliver a highly potent cytotoxic agent. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.